An In-depth Technical Guide to the Physicochemical Properties of Hydroxyadamantanones
An In-depth Technical Guide to the Physicochemical Properties of Hydroxyadamantanones
This guide provides a comprehensive technical overview of the physicochemical properties of hydroxy-substituted adamantanones, with a primary focus on the well-characterized and synthetically versatile 5-Hydroxyadamantan-2-one. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize adamantane scaffolds in their work. This document delves into the core physicochemical characteristics, analytical methodologies, and practical applications, offering field-proven insights into the causality behind experimental choices and protocols.
Introduction: The Adamantane Scaffold in Modern Chemistry
Adamantane, a rigid, strain-free tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique three-dimensional structure and lipophilicity can impart favorable pharmacokinetic properties to drug candidates, such as enhanced metabolic stability and improved bioavailability.[1][2] The introduction of functional groups, such as hydroxyl and ketone moieties, onto the adamantane cage creates versatile building blocks for the synthesis of complex molecular architectures.[3] This guide will focus on the physicochemical properties of a key derivative, 5-Hydroxyadamantan-2-one, while also addressing its lesser-known isomer, 4-Hydroxyadamantan-2-one.
Part 1: Core Physicochemical Properties of 5-Hydroxyadamantan-2-one
5-Hydroxyadamantan-2-one (CAS No: 20098-14-0) is a disubstituted derivative of adamantane that serves as a crucial intermediate in the synthesis of various bioactive molecules and advanced materials.[4] Its rigid structure, combined with the presence of both a ketone and a hydroxyl group, offers multiple avenues for chemical modification.
Molecular and Physical Characteristics
The fundamental properties of 5-Hydroxyadamantan-2-one are summarized in the table below, providing a quantitative foundation for its use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [4] |
| Molecular Weight | 166.22 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | >300 °C (lit.) | [4][5] |
| Boiling Point (Predicted) | 296.5 ± 33.0 °C | [4][5] |
| Density (Predicted) | 1.301 ± 0.06 g/cm³ | [4][5] |
| pKa (Predicted) | 14.69 ± 0.20 | [4][5] |
The exceptionally high melting point of 5-Hydroxyadamantan-2-one is characteristic of the rigid adamantane cage, which allows for efficient crystal packing. This thermal stability is a key consideration in its handling and in the design of high-temperature applications.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its formulation and bioavailability. The solubility of 5-Hydroxyadamantan-2-one is dictated by the interplay of its lipophilic adamantane core and the hydrophilic hydroxyl and ketone groups.
| Solvent | Solubility | Source |
| DMSO | Soluble | [4][5] |
| Methanol | Soluble | [4][5] |
| Water | Limited solubility (inferred from parent adamantane) | [6] |
| Non-polar organic solvents | Limited solubility (inferred from parent adamantane) | [6] |
The solubility in polar organic solvents like DMSO and methanol is attributed to hydrogen bonding interactions with the hydroxyl and ketone functionalities.
Part 2: Spectroscopic and Analytical Characterization
A thorough understanding of a molecule's spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful tool for confirming the structure of 5-Hydroxyadamantan-2-one. The rigid adamantane framework results in a complex but well-defined pattern of signals.
¹H-NMR (CDCl₃) δ:
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
IR (cm⁻¹):
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3410 (O-H stretch): Confirms the presence of the hydroxyl group.
-
1725 (C=O stretch): Indicative of the ketone functionality.
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2929, 2855 (C-H stretch): Corresponding to the adamantane cage.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Mass Spectrum (m/z):
Part 3: Synthesis and Reactivity
5-Hydroxyadamantan-2-one is a versatile starting material for the synthesis of a wide array of disubstituted adamantane derivatives.[4]
Synthetic Pathways
One common method for the synthesis of 5-Hydroxyadamantan-2-one involves the oxidation of adamantan-2-one.[4] A detailed protocol is provided below.
Experimental Protocol: Synthesis of 5-Hydroxyadamantan-2-one from Adamantan-2-one
Causality: This protocol utilizes strong oxidizing agents to introduce a hydroxyl group onto the adamantane core. The subsequent workup is designed to neutralize the reaction mixture and isolate the product through extraction and crystallization, ensuring high purity.
-
Reaction Setup: Under cooling in an ice bath, slowly add adamantan-2-one (50 g, 333 mmol) to concentrated nitric acid (98%, 440 mL) over 15 minutes with continuous stirring.
-
Reaction: Stir the mixture continuously for 72 hours at room temperature.
-
Heating: Warm the reaction mixture to 60 °C for 2 hours to facilitate the escape of nitrogen dioxide gas.
-
Workup:
-
Remove excess nitric acid by distillation under reduced pressure.
-
Dilute the resulting pale yellow oil with deionized water (200 mL) and concentrated sulfuric acid (75 mL).
-
Heat the clarified yellow solution on a steam bath for 1 hour.
-
Neutralize the reaction solution with 30% aqueous sodium hydroxide under warm conditions.
-
Extract the product with chloroform.
-
-
Purification:
-
Combine the organic phases, wash with saturated saline, and concentrate under reduced pressure.
-
Dissolve the crude product in dichloromethane (15 mL) and add hexane dropwise until precipitation is complete.
-
Collect the solid by filtration and dry under a vacuum to yield 5-hydroxy-2-adamantanone.[4]
-
Diagram of Synthetic Workflow
Caption: Synthetic workflow for 5-Hydroxyadamantan-2-one.
Reactivity and Applications
The presence of both a hydroxyl and a ketone group makes 5-Hydroxyadamantan-2-one a valuable precursor for a variety of chemical transformations. Its rigid framework can impart desirable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, to drug molecules.[3]
Key Applications:
-
Pharmaceutical Intermediate: It serves as a precursor for the synthesis of Active Pharmaceutical Ingredients (APIs).[3]
-
Antiviral Agents: Adamantane derivatives have a long history in antiviral drug discovery.[1]
-
Material Science: The rigid adamantane core can be incorporated into polymers to enhance their thermal stability.
Part 4: The 4-Hydroxyadamantan-2-one Isomer
While the majority of available literature focuses on 5-Hydroxyadamantan-2-one, the existence of the 4-hydroxy isomer is noted. The NIST WebBook lists stereoisomers 4(a)-Hydroxyadamantan-2-one and 4(e)-Hydroxyadamantan-2-one, indicating the potential for axial and equatorial positioning of the hydroxyl group relative to the ketone.[7] However, detailed physicochemical data and established synthetic protocols for these isomers are not as readily available in the public domain. Researchers interested in this specific isomer should anticipate the need for more extensive de novo characterization.
Conclusion
5-Hydroxyadamantan-2-one is a cornerstone building block in the field of medicinal and materials chemistry. Its well-defined physicochemical properties, coupled with its synthetic accessibility, make it an invaluable tool for the design and synthesis of novel molecules with tailored functions. This guide provides a foundational understanding of its key characteristics, empowering researchers to leverage the unique attributes of the adamantane scaffold in their scientific endeavors.
References
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Wikipedia. Adamantane. [Link]
- Skomorokhov, M. Yu., Leonova, M. V., Shiryaev, A. K., & Klimochkin, Yu. N. (2003). Reaction of Adamantan-2-one with Acetonitrile in Basic Media. Russian Journal of Organic Chemistry, 39(5), 724-725.
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of 5-Hydroxyadamantan-2-one. [Link]
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PubChem. 4-Hydroxypentan-2-one. [Link]
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PubChem. Adamantanone. [Link]
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MDPI. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. [Link]
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NIST WebBook. 4(a)-Hydroxyadamantan-2-one. [Link]
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ResearchGate. Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]
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PubMed Central. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]
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